molecular formula C18H12BrN7O2 B12419776 BChE-IN-8

BChE-IN-8

Cat. No.: B12419776
M. Wt: 438.2 g/mol
InChI Key: IFFSXCHPOGNWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-8 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same basic steps as in laboratory synthesis but is optimized for large-scale production. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

BChE-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

BChE-IN-8 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The molecular targets involved include the serine residue in the active site of the enzyme, which is crucial for its catalytic function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BChE-IN-8 include other butyrylcholinesterase inhibitors such as:

Uniqueness

This compound is unique in its specific inhibitory profile and potency against butyrylcholinesterase. Unlike some other inhibitors, it may exhibit higher selectivity and fewer off-target effects, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C18H12BrN7O2

Molecular Weight

438.2 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-5-cyanophenyl)acetamide

InChI

InChI=1S/C18H12BrN7O2/c19-11-5-10(8-20)6-12(7-11)22-15(27)9-26-14-4-2-1-3-13(14)23-18(26)16-17(21)25-28-24-16/h1-7H,9H2,(H2,21,25)(H,22,27)

InChI Key

IFFSXCHPOGNWKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC(=C3)C#N)Br)C4=NON=C4N

Origin of Product

United States

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